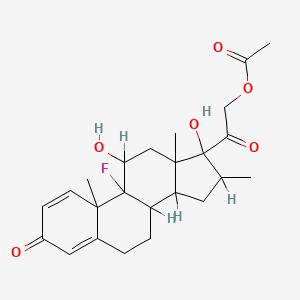

Dexamethasone-21-acetate

Vue d'ensemble

Description

Dexamethasone-21-acetate is a synthetic glucocorticoid, a derivative of dexamethasone. It is known for its potent anti-inflammatory and immunosuppressant properties. The compound has a molecular formula of C24H31FO6 and a molecular weight of 434.50 g/mol . It is widely used in the treatment of various inflammatory and autoimmune conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dexamethasone-21-acetate typically involves the epoxide opening of dexamethasone 21-methyl with HF/DMF, followed by the Ringold-Stork protocol to provide this compound . The final hydrolysis step yields dexamethasone, one of the most commonly used corticosteroids in the pharmaceutical market .

Industrial Production Methods

Industrial production of this compound often starts with diosgenin, a steroid sapogenin. The process involves a combination of chemical and biotechnological methods developed in the mid-20th century. Key steps include microbial transformation, hydroxylation, and dehydrogenation .

Analyse Des Réactions Chimiques

Types of Reactions

Dexamethasone-21-acetate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include HF/DMF for epoxide opening and NaNO2 for deprotection . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions include dexamethasone and its various derivatives, which are used in different therapeutic applications .

Applications De Recherche Scientifique

Dexamethasone-21-acetate has a wide range of scientific research applications:

Mécanisme D'action

Dexamethasone-21-acetate exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound also activates transcription factors involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Prednisolone acetate

- Hydrocortisone acetate

- Betamethasone acetate

Uniqueness

Dexamethasone-21-acetate is unique due to its high potency and prolonged duration of action compared to other glucocorticoids. It has a stronger anti-inflammatory effect and is more effective in reducing immune responses .

Propriétés

IUPAC Name |

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUJBENLRBOFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859567 | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methoxycarbonyl)anilino]acetic acid](/img/structure/B7771585.png)

![1-[(2-oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B7771586.png)

![(2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid](/img/structure/B7771596.png)

![[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7771605.png)

![methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B7771621.png)

![Methyl(tosylimino)[4-(benzyloxy)phenyl] sulfur(IV)](/img/structure/B7771659.png)

![Methyl 5-piperazin-1-yl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B7771671.png)

![ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B7771684.png)